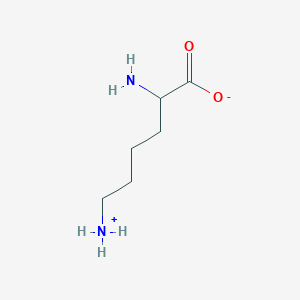

Lysine, DL-

Description

DL-Lysine has been reported in Drosophila melanogaster, Enterococcus faecalis, and other organisms with data available.

See also: Fenugreek seed (part of).

Structure

3D Structure

Properties

IUPAC Name |

2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-32-9 | |

| Record name | Lysine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90859004 | |

| Record name | DL-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-54-2 | |

| Record name | (±)-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI4RT59273 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to DL-Lysine Metabolism in Mammalian Cells: Pathways, Enzymology, and Research Methodologies

Executive Summary

Lysine, an essential amino acid, is fundamental to numerous physiological processes, from protein synthesis to epigenetic regulation. In mammals, lysine exists as two stereoisomers, L-lysine and D-lysine, each possessing a unique and distinct metabolic fate. This technical guide provides an in-depth exploration of the metabolic pathways governing DL-lysine in mammalian cells. We will dissect the primary L-lysine catabolic route, the Saccharopine Pathway, and the distinct oxidative deamination of D-lysine, primarily mediated by D-amino acid oxidase. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying enzymology, regulatory mechanisms, and field-proven experimental methodologies essential for investigating these critical pathways. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as an authoritative resource for advancing research in areas from inborn errors of metabolism to nephrology and oncology.

Introduction: The Biological Significance of Lysine Chirality

Lysine is an essential amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1][2] Its primary role is as a fundamental building block for proteinogenesis.[3] Beyond this, lysine is crucial for the crosslinking of collagen, the production of carnitine for fatty acid metabolism, and as a substrate for a vast array of post-translational modifications that regulate protein function and epigenetics.[1][3][4]

The presence of a chiral alpha-carbon means lysine exists in two mirror-image forms: L-lysine and D-lysine. While L-amino acids are the canonical components of proteins, D-amino acids are increasingly recognized for their physiological and pathological roles. DL-lysine, a racemic mixture, is often found in synthetic supplements and animal feed, making the study of its distinct metabolic pathways critical. Mammalian systems have evolved separate and highly specific enzymatic machinery to process each isomer, underscoring the importance of stereoselectivity in cellular metabolism.

-

L-Lysine: The biologically predominant form, its catabolism is a regulated, multi-step process primarily occurring in the liver to prevent toxic accumulation and contribute to the cellular energy pool.[5]

-

D-Lysine: Though less abundant, D-lysine is present and its metabolism is crucial.[1] It is a substrate for D-amino acid oxidase, an enzyme implicated in neuromodulation and renal physiology.[1][6][7] Dysregulation of D-lysine metabolism has been linked to nephrotoxicity.[8][9]

This guide will navigate the complexities of these two divergent metabolic journeys.

The Canonical Pathway: L-Lysine Catabolism via the Saccharopine Route

In mammals, the primary route for L-lysine degradation is the saccharopine pathway, a mitochondrial process predominantly active in the liver.[1][5][7][10] This pathway ensures that excess lysine is converted into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[5]

The initial and rate-limiting steps are catalyzed by a single mitochondrial bifunctional enzyme called α-aminoadipic semialdehyde synthase (AASS), which possesses two distinct domains.[11][12][13][14]

-

Lysine-Ketoglutarate Reductase (LKR) Domain: This domain catalyzes the condensation of L-lysine with α-ketoglutarate to form saccharopine, utilizing NADPH as a cofactor.[15][16][17]

-

Saccharopine Dehydrogenase (SDH) Domain: The SDH domain then hydrolyzes saccharopine to yield L-glutamate and α-aminoadipate-semialdehyde (AAS).[15] AAS exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1]

From AAS, the pathway continues through several enzymatic steps, ultimately yielding acetyl-CoA.[5] Genetic defects in the AASS gene lead to the autosomal recessive disorder Hyperlysinemia, characterized by elevated lysine levels in the blood and potentially leading to neurological issues.[2][13][14][18][19]

The Alternative Route: Metabolic Fate of D-Lysine

The metabolism of D-lysine follows a pathway distinct from its L-isomer, primarily initiated in peroxisomes by the flavoenzyme D-amino acid oxidase (DAAO).[6][7] DAAO has a broad substrate specificity, catalyzing the oxidative deamination of various D-amino acids to their corresponding α-keto acids.[6][20][21][22][23][24][25]

-

Oxidative Deamination: DAAO converts D-lysine into α-keto-ε-aminocaproate (KAC).[7]

-

Spontaneous Cyclization: KAC is unstable and spontaneously cyclizes to form the cyclic ketimine, Δ1-piperideine-2-carboxylate (P2C).[7]

-

Reduction to Pipecolic Acid: P2C is then reduced to L-pipecolic acid by a cytosolic reductase.[7]

L-pipecolic acid can then be oxidized by peroxisomal pipecolic acid oxidase to generate Δ1-piperideine-6-carboxylate (P6C), the same intermediate found in the L-lysine pathway, thereby converging the two metabolic routes.[1][7] This pathway is particularly active in the brain and kidney.[1][5][7] The generation of hydrogen peroxide (H₂O₂) as a byproduct of the DAAO reaction is significant, contributing to oxidative stress in tissues with high DAAO activity, which is a key mechanism in D-lysine-induced nephrotoxicity.[21][22][25]

Comparative Enzymology: Key Players in DL-Lysine Metabolism

The distinct metabolism of DL-lysine hinges on a set of highly specific enzymes located in different subcellular compartments. Understanding their properties is crucial for targeted research and therapeutic development.

| Enzyme/Complex | Abbreviation | Subcellular Location | Substrate(s) | Product(s) | Cofactor | Pathway |

| α-Aminoadipic Semialdehyde Synthase | AASS | Mitochondrial Matrix | L-Lysine, α-Ketoglutarate | Saccharopine, AAS, Glutamate | NADPH, NAD⁺ | L-Lysine (Saccharopine) |

| Lysine-Ketoglutarate Reductase Domain | LKR | Mitochondrial Matrix | L-Lysine, α-Ketoglutarate | Saccharopine | NADPH | L-Lysine (Saccharopine) |

| Saccharopine Dehydrogenase Domain | SDH | Mitochondrial Matrix | Saccharopine | α-Aminoadipate Semialdehyde (AAS), Glutamate | NAD⁺ | L-Lysine (Saccharopine) |

| D-Amino Acid Oxidase | DAAO | Peroxisome | D-Lysine (and other D-amino acids) | α-Keto-ε-aminocaproate, H₂O₂, NH₃ | FAD | D-Lysine (Pipecolate) |

| Pipecolate Oxidase | Peroxisome | L-Pipecolic Acid | Δ¹-Piperideine-6-carboxylate (P6C) | FAD | D-Lysine (Pipecolate) |

Experimental Methodologies for Studying Lysine Metabolism

As a Senior Application Scientist, it is imperative to not only describe pathways but to provide actionable, robust methodologies. The rationale behind these protocols is to ensure data integrity through appropriate controls and precise quantification.

Workflow 1: In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay

Causality and Rationale: Measuring DAAO activity is critical for understanding the metabolic capacity for D-amino acids and its potential role in pathophysiology, such as D-lysine induced nephrotoxicity. A coupled enzyme assay is a reliable and high-throughput method. Here, the H₂O₂ produced by DAAO is used by Horseradish Peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, providing a quantifiable signal directly proportional to DAAO activity.[20][26]

Detailed Protocol (Fluorometric Method): [27]

-

Self-Validation System: This protocol's integrity relies on key controls. A "no substrate" control (without D-lysine) accounts for background fluorescence. A "no enzyme" control ensures the signal is enzyme-dependent. A standard curve using known concentrations of H₂O₂ is essential for converting the rate of fluorescence change into absolute units of enzyme activity (µmol/min).

-

Reagent Preparation:

-

DAAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5): Prepare and keep on ice.

-

Substrate Solution (e.g., 100 mM D-Lysine): Dissolve D-lysine in assay buffer.

-

HRP Solution (e.g., 10 U/mL): Prepare fresh in assay buffer.

-

Fluorometric Probe (e.g., Amplex Red, Abcam ab273325): Prepare a stock solution as per manufacturer instructions.[27]

-

H₂O₂ Standard: Prepare a series of dilutions (e.g., 0 to 10 µM) in assay buffer for the standard curve.

-

-

Sample Preparation:

-

Homogenize tissue or lyse cells in cold assay buffer.

-

Centrifuge to pellet debris (e.g., 10,000 x g for 15 min at 4°C).

-

Collect the supernatant and determine protein concentration (e.g., BCA assay). Dilute samples to fall within the linear range of the assay.

-

-

Assay Procedure (96-well plate format):

-

Standard Wells: Add 50 µL of H₂O₂ standards.

-

Sample Wells: Add 2-50 µL of sample lysate. Adjust volume to 50 µL with assay buffer.

-

Background Control Wells: Add the same volume of sample as above, but use assay buffer instead of the Substrate Solution in the reaction mix.

-

Prepare Reaction Mix: For each reaction, mix: 44 µL Assay Buffer, 2 µL Substrate Solution, 2 µL HRP solution, and 2 µL Fluorometric Probe.

-

Initiate Reaction: Add 50 µL of the Reaction Mix to each standard and sample well. For background wells, add a mix without the substrate.

-

-

Measurement and Calculation:

-

Immediately place the plate in a microplate reader set to 25°C.

-

Measure fluorescence kinetically (e.g., every minute for 30-45 minutes) at Ex/Em = 535/587 nm.[27]

-

Calculate the rate of change in fluorescence (ΔRFU/min) from the linear portion of the curve.

-

Subtract the rate of the background control from the sample rate.

-

Use the H₂O₂ standard curve to convert the corrected rate to pmol/min.

-

Normalize the activity to the amount of protein in the well to get the specific activity (e.g., in mU/mg protein). One unit (U) is defined as the amount of enzyme that generates 1.0 µmol of H₂O₂ per minute at 25°C.[27]

-

Workflow 2: Metabolite Profiling using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality and Rationale: To obtain a comprehensive snapshot of the lysine metabolic network, direct measurement of key metabolites such as lysine, saccharopine, and pipecolic acid is necessary. LC-MS/MS is the gold standard for this application due to its exceptional sensitivity and specificity, allowing for the simultaneous quantification of multiple analytes in complex biological matrices like plasma or cell extracts.[28][29][30] The use of stable isotope-labeled internal standards is critical for accurate quantification, as it corrects for variations in sample extraction and matrix effects.

Detailed Protocol (Plasma Sample Preparation and Analysis): [28]

-

Self-Validation System: The protocol's trustworthiness is established by including stable isotope-labeled internal standards (e.g., D9-Pipecolic Acid, D3-α-Aminoadipic Acid) for each analyte of interest where possible.[28] These standards are added at the very beginning of the sample preparation, ensuring they undergo the exact same processing as the endogenous analytes. A quality control (QC) sample with a known concentration of metabolites should be run alongside experimental samples to validate the accuracy of the run.

-

Sample Collection and Preparation:

-

Collect blood in heparinized or EDTA tubes and centrifuge at 1,500 x g for 10 min to obtain plasma.[28]

-

Store plasma at -80°C until analysis.

-

-

Metabolite Extraction:

-

To 20 µL of plasma, add 60 µL of ice-cold acetonitrile (ACN) containing the internal standards (e.g., to a final concentration of ~140 nM).[28] The ACN serves to precipitate proteins.

-

Vortex thoroughly and incubate on ice for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 min at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the polar metabolites.

-

Dilute the supernatant 1:10 with 0.1% formic acid in water for analysis.[28]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a C18 column for separation.[31] A typical mobile phase would consist of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile, run with a gradient.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. Specific parent-product ion transitions for each analyte and internal standard must be optimized.

-

| Analyte | Parent Ion (m/z) | Product Ion (m/z) |

| L-Lysine | 147.1 | 84.1 |

| L-Pipecolic Acid | 130.1 | 84.1 |

| Saccharopine | 277.1 | 146.1 |

| α-Aminoadipic Acid (AAA) | 162.1 | 70.0 |

| D3-AAA (Internal Std) | 165.1 | 73.0 |

| D9-Pipecolic Acid (Internal Std) | 139.1 | 93.1 |

Table based on data from published LC-MS/MS methods.[28] Exact m/z values should be optimized for the specific instrument used.

-

Data Analysis:

-

Generate standard curves for each analyte by spiking known concentrations into a blank matrix (e.g., charcoal-stripped plasma).

-

Calculate the peak area ratio of the endogenous analyte to its corresponding internal standard.

-

Quantify the concentration of each metabolite in the samples by interpolating their peak area ratios against the standard curve.

-

Implications in Health, Disease, and Drug Development

The study of DL-lysine metabolism is not merely an academic exercise; it has profound implications for human health and therapeutic intervention.

-

Inborn Errors of Metabolism: As mentioned, defects in the AASS gene cause Hyperlysinemia.[14][18] While often considered benign, some individuals may present with neurological symptoms.[2][19] Accurate diagnosis through metabolite and genetic testing is crucial.[2][18]

-

Renal Pathophysiology: High concentrations of lysine, particularly D-lysine, can be nephrotoxic.[8][9] The production of H₂O₂ by DAAO in the proximal tubules is a key driver of this toxicity, leading to oxidative damage and acute tubular necrosis.[8] Conversely, L-lysine has been investigated for its potential to protect the kidney from certain types of damage by competing for tubular reabsorption of other substances.[1][32][33]

-

Neuromodulation: In the brain, DAAO metabolizes D-serine, a critical co-agonist of N-methyl-D-aspartate (NMDAR) receptors.[6][20] While D-lysine is a poorer substrate for DAAO than D-serine, understanding the competitive dynamics and regulation of DAAO is a key area of interest for developing therapeutics for neurological disorders like schizophrenia.[6][20]

-

Oncology: Cancer cells often reprogram their metabolism to support rapid proliferation. The liver is the primary site of lysine catabolism, and some cancer cells epigenetically silence lysine transporters to maintain high intracellular lysine concentrations, which are essential for their growth.[5] This makes lysine metabolic pathways a potential target for anti-cancer therapies.

Conclusion and Future Directions

The metabolic pathways of L-lysine and D-lysine in mammalian cells are distinct, stereospecific, and highly regulated processes with significant physiological importance. The mitochondrial saccharopine pathway serves as the primary catabolic route for the essential amino acid L-lysine, while the peroxisomal D-amino acid oxidase system manages the oxidative deamination of D-lysine. Dysregulation of these pathways is implicated in a range of pathologies, from rare genetic disorders to common conditions like renal disease and cancer.

Future research should focus on several key areas:

-

Tissue-Specific Regulation: Further elucidating how lysine metabolism is regulated across different tissues, particularly the brain versus the liver.[5][7]

-

Metabolic Crosstalk: Investigating the interplay between lysine catabolism and other major metabolic pathways, such as fatty acid and glucose metabolism.

-

Therapeutic Targeting: Designing specific inhibitors or activators of key enzymes like DAAO and AASS for therapeutic applications in neurology, oncology, and nephrology.

-

Microbiome Influence: Quantifying the contribution of the gut microbiome to the body's pool of D-lysine and its impact on host metabolism.[34]

The robust experimental workflows detailed in this guide provide the necessary tools for researchers to tackle these questions, paving the way for new diagnostic and therapeutic strategies based on the modulation of lysine metabolism.

References

- Lysine Metabolism: Pathways, Regulation, and Biological Significance. (Source Not Available)

- Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. PubMed Central. [Link]

- Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse.

- Assays of D-Amino Acid Oxidase Activity. Frontiers. [Link]

- Assays of D-Amino Acid Oxidase Activity. PubMed Central. [Link]

- D-Amino Acid Oxidase Activity Microplate Assay Kit. Amerigo Scientific. [Link]

- Integrative physiology of lysine metabolites. Physiological Genomics. [Link]

- Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. Frontiers. [Link]

- Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. PubMed Central. [Link]

- Regulation of lysine catabolism through lysine-ketoglutarate reductase and saccharopine dehydrogenase in Arabidopsis. PubMed Central. [Link]

- Various routes of pipecolic acid biosynthesis in microorganisms.

- Hyperlysinemia. Metabolic Support UK. [Link]

- Assays of D-Amino Acid Oxidase Activity.

- Errors of Lysine Metabolism. OMMBID - McGraw Hill Medical. [Link]

- Modulating D-amino acid oxidase (DAAO)

- Modulating D-amino acid oxidase (DAAO)

- Saccharopine dehydrogenase (NADP+, L-lysine-forming). (Source Not Available)

- Lysine-alpha-ketoglutarate reductase and saccharopine dehydrogenase are located only in the mitochondrial matrix in r

- Engineering the substrate specificity of D-amino-acid oxidase. PubMed. [Link]

- Genetic basis of hyperlysinemia. PubMed Central. [Link]

- Hyperlysinemia, Type 1 (AASS).

- Saccharopine dehydrogenase (NADP+, L-lysine-forming). Wikipedia. [Link]

- Human D-Amino Acid Oxidase: Structure, Function, and Regul

- Simultaneous detection of lysine metabolites by a single LC-MS/MS method: monitoring lysine degrad

- Lysine: Biosynthesis, c

- a study of the catabolic mechanism to pipecolic acid using the lysine loading test. PubMed. [Link]

- Hyperlysinemia. MedlinePlus. [Link]

- DAO - D-amino-acid oxidase - Homo sapiens (Human). UniProt. [Link]

- Role of Pipecolic Acid in the Biosynthesis of Lysine in Rhodotorula glutinis. PubMed Central. [Link]

- l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating p

- Role of Pipecolic Acid in the Biosynthesis of Lysine in Rhodotorula glutinis. ASM Journals. [Link]

- Accelerated lysine metabolism conveys kidney protection in salt-sensitive hypertension. PubMed Central. [Link]

- LC-MS/MS analysis of lysine showing the same neutral loss (63 Da) with...

- Effects of lysine and other amino acids on kidney structure and function in the rat.

- Lysine metabolism conveys kidney protection in hypertension.

- Discovery of lysine post-translational modifications through mass spectrometric detection. (Source Not Available)

- Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. PubMed Central. [Link]

- Integrative physiology of lysine metabolites. Physiological Genomics. [Link]

- Effects of lysine-induced acute renal failure in dogs. Semantic Scholar. [Link]

- A Method to Determine Lysine Acetylation Stoichiometries. PubMed Central. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. thinkgenetic.org [thinkgenetic.org]

- 3. scispace.com [scispace.com]

- 4. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of lysine and other amino acids on kidney structure and function in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of lysine-induced acute renal failure in dogs. | Semantic Scholar [semanticscholar.org]

- 10. Lysine-alpha-ketoglutarate reductase and saccharopine dehydrogenase are located only in the mitochondrial matrix in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of lysine catabolism through lysine-ketoglutarate reductase and saccharopine dehydrogenase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 14. Genetic basis of hyperlysinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Saccharopine dehydrogenase (NADP+, L-lysine-forming) - Wikipedia [en.wikipedia.org]

- 18. metabolicsupportuk.org [metabolicsupportuk.org]

- 19. Hyperlysinemia: MedlinePlus Genetics [medlineplus.gov]

- 20. researchgate.net [researchgate.net]

- 21. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]

- 23. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. uniprot.org [uniprot.org]

- 26. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. abcam.cn [abcam.cn]

- 28. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Simultaneous detection of lysine metabolites by a single LC-MS/MS method: monitoring lysine degradation in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]

- 31. researchgate.net [researchgate.net]

- 32. Accelerated lysine metabolism conveys kidney protection in salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fulcrum of Chirality: DL-Lysine as a Versatile Precursor for Biomolecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Racemate

In the landscape of biomolecule synthesis, the humble amino acid lysine presents a fascinating case study in the profound impact of stereochemistry. Commercially available as a racemic mixture, DL-lysine is more than a mere nutritional supplement; it is a pivotal starting material, a chiral nexus from which a vast array of complex, biologically active molecules can be forged. This guide eschews a superficial overview, instead offering a deep dive into the practical considerations and strategic applications of DL-lysine. We will navigate the critical process of resolving the racemate into its constituent L- and D-enantiomers and explore their distinct and valuable roles as precursors in the synthesis of peptides, specialized biomaterials, and next-generation therapeutics. This document is crafted for the hands-on scientist—the researcher at the bench and the professional in drug development—providing not just the "what," but the "why" and the "how" that underpins the successful utilization of this versatile amino acid.

The Strategic Imperative of Resolution: Unlocking the Chiral Potential of DL-Lysine

DL-Lysine, a 1:1 mixture of L- and D-lysine, is the product of most chemical synthesis routes.[1] However, for the vast majority of biological applications, particularly in therapeutics and protein engineering, enantiopure starting materials are not just desirable, but essential. The biological activity of the two enantiomers is starkly different; L-lysine is the canonical amino acid incorporated into proteins during ribosomal translation, while D-lysine is largely absent from higher organisms' proteomes but offers unique opportunities in creating molecules resistant to enzymatic degradation.[2][3] Therefore, the first critical step in harnessing DL-lysine as a precursor is the efficient resolution of its enantiomers.

Enzymatic Resolution: The Biocatalytic Scalpel

Enzymatic resolution stands as a highly efficient and environmentally benign method for separating lysine enantiomers, leveraging the stereospecificity of enzymes. The most common approach involves the use of an acylase to selectively hydrolyze an N-acylated derivative of DL-lysine.

Core Principle: The enzyme, typically L-aminoacylase, recognizes and acts upon only the L-enantiomer of the acylated lysine, leaving the D-enantiomer untouched. This difference in reactivity allows for the straightforward separation of the resulting free L-lysine from the unreacted N-acyl-D-lysine.

Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-lysine using L-aminoacylase

Materials:

-

N-acetyl-DL-lysine

-

L-aminoacylase (e.g., from Aspergillus oryzae)

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) for pH adjustment

-

Hydrochloric acid (HCl)

-

Dowex 50W-X8 cation-exchange resin

-

Ethanol

Procedure:

-

Substrate Preparation: Dissolve N-acetyl-DL-lysine in deionized water to a concentration of 0.5 M. Adjust the pH to 7.5-8.0 with a solution of LiOH or NaOH.

-

Enzymatic Hydrolysis: Add L-aminoacylase to the substrate solution (enzyme-to-substrate ratio typically 1:1000 w/w). Incubate the mixture at 37°C with gentle agitation. Monitor the progress of the reaction by measuring the release of L-lysine using a suitable analytical method (e.g., chiral HPLC). The reaction is typically complete within 24 hours.

-

Enzyme Deactivation: Once the reaction has reached approximately 50% hydrolysis (indicating complete conversion of the L-enantiomer), terminate the reaction by heating the solution to 90°C for 10 minutes to denature and precipitate the enzyme.

-

Separation of L-lysine and N-acetyl-D-lysine:

-

Cool the reaction mixture and remove the precipitated enzyme by centrifugation or filtration.

-

Acidify the supernatant to pH 5 with 6M HCl. At this pH, L-lysine is protonated, while N-acetyl-D-lysine is less soluble and will begin to precipitate. Cool the solution to 4°C to maximize precipitation of N-acetyl-D-lysine.

-

Isolate the precipitated N-acetyl-D-lysine by filtration.

-

The filtrate, rich in L-lysine, is passed through a column of Dowex 50W-X8 cation-exchange resin. Wash the column with deionized water to remove any remaining N-acetyl-D-lysine.

-

Elute the L-lysine from the resin using 2M aqueous ammonia.

-

-

Isolation of Products:

-

L-Lysine: Evaporate the ammonia from the eluate under reduced pressure. The resulting aqueous solution of L-lysine can be used directly or lyophilized to obtain solid L-lysine.

-

D-Lysine: The isolated N-acetyl-D-lysine can be hydrolyzed to D-lysine by refluxing with 6M HCl for 4-6 hours. The resulting D-lysine hydrochloride can be purified by recrystallization.

-

Chemical Resolution: Diastereomeric Salt Formation

Chemical resolution offers an alternative to enzymatic methods and is particularly useful for large-scale industrial production. This technique relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent.

Core Principle: The resulting diastereomers (L-lysine-L-resolving agent and D-lysine-L-resolving agent) have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

A commonly used and effective resolving agent is 3,5-dinitrobenzoic acid.[4]

Experimental Protocol: Chemical Resolution of DL-lysine using 3,5-Dinitrobenzoic Acid

Materials:

-

DL-lysine

-

3,5-Dinitrobenzoic acid

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Salt Formation: Dissolve DL-lysine in a minimal amount of hot water. In a separate flask, dissolve an equimolar amount of 3,5-dinitrobenzoic acid in hot methanol.

-

Crystallization of L-lysine salt: Slowly add the lysine solution to the 3,5-dinitrobenzoic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then to 4°C. The L-lysine-3,5-dinitrobenzoate salt is less soluble and will crystallize out.

-

Isolation of L-lysine salt: Collect the crystals by filtration and wash with a small amount of cold methanol. The mother liquor contains the more soluble D-lysine-3,5-dinitrobenzoate salt.

-

Liberation of L-lysine: Dissolve the L-lysine-3,5-dinitrobenzoate crystals in hot water and adjust the pH to approximately 11 with NaOH to precipitate the 3,5-dinitrobenzoic acid. Filter off the precipitate. The filtrate contains L-lysine.

-

Liberation of D-lysine: The mother liquor from step 3 can be processed to recover D-lysine. Evaporate the solvent and treat the residue in the same manner as the L-lysine salt (step 4) to liberate D-lysine.

-

Purification: The recovered L- and D-lysine can be further purified by ion-exchange chromatography as described in the enzymatic resolution protocol.

| Resolution Method | Principle | Advantages | Disadvantages | Typical Yield (per enantiomer) | Typical Enantiomeric Excess |

| Enzymatic (Acylase) | Stereospecific hydrolysis of N-acyl-L-lysine | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires synthesis of the N-acyl derivative, enzyme cost. | 40-48% | >99% |

| Chemical (Diastereomeric Salt) | Fractional crystallization of diastereomeric salts | Scalable, can be cost-effective for large quantities. | May require multiple recrystallization steps, use of organic solvents, yield can be variable. | 35-45% | >98% after recrystallization |

Table 1: Comparison of common DL-lysine resolution methods.

L-Lysine: The Cornerstone of Protein and Peptide Synthesis

Enantiomerically pure L-lysine is a fundamental building block in the synthesis of peptides and proteins, both for research and therapeutic purposes. Its side chain, terminating in a primary amine (the ε-amino group), offers a unique site for chemical modification and conjugation.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, L-lysine is incorporated into a growing peptide chain using a protected derivative, most commonly Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH). The orthogonal protecting group strategy is key to its successful use.

Core Principle: The Nα-Fmoc group is base-labile and is removed at each cycle of amino acid addition. The Nε-Boc group is acid-labile and remains intact throughout the synthesis, protecting the side-chain amine from unwanted reactions. It is removed during the final cleavage of the peptide from the solid support.[5]

Diagram: Orthogonal Protection in SPPS

Caption: Workflow for incorporating Fmoc-Lys(Boc)-OH in SPPS.

Lysine in Peptide Therapeutics: Enhancing Pharmacokinetics

The ε-amino group of lysine is a prime target for modifications that can dramatically improve the therapeutic properties of peptide drugs.

-

PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to lysine residues increases the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from proteolytic degradation, thereby extending its plasma half-life.[]

-

Lipidation: Acylation of a lysine side chain with a fatty acid, such as palmitic acid, promotes binding to serum albumin. This creates a circulating reservoir of the drug, leading to a prolonged duration of action. A prime example is the GLP-1 receptor agonist Liraglutide, used in the treatment of type 2 diabetes, where a palmitoyl group is attached to a lysine residue.[7]

D-Lysine: A Gateway to Novel Biomolecules and Enhanced Stability

While not a component of natural proteins, D-lysine is a valuable precursor for the synthesis of biomolecules with unique properties. Its incorporation into peptides renders them resistant to degradation by proteases, which are stereospecific for L-amino acids.

Synthesis of Enantiopure D-Lysine

Industrially, D-lysine is often produced from L-lysine via a two-step chemo-enzymatic process.[1]

-

Chemical Racemization: L-lysine is racemized under heat and pressure to yield DL-lysine.

-

Enzymatic Asymmetric Degradation: The resulting DL-lysine mixture is treated with a microorganism that selectively metabolizes the L-enantiomer, leaving the D-lysine behind. For example, Comamonas testosteroni can be used to selectively degrade L-lysine.[2]

Diagram: Chemo-enzymatic Synthesis of D-Lysine

Caption: Chemo-enzymatic pathway from L-lysine to enantiopure D-lysine.

Applications of D-Lysine in Drug Development

-

Metabolically Stable Peptides: The incorporation of D-lysine into peptide therapeutics can significantly increase their in vivo half-life by preventing enzymatic cleavage. This is a critical strategy for developing orally available peptide drugs.

-

Chiral Precursors: D-lysine serves as a valuable chiral building block for the synthesis of complex small molecule drugs. For instance, it can be a precursor for the synthesis of chiral piperidines, a common motif in many pharmaceuticals.

Metabolic Fates: The Divergent Pathways of L- and D-Lysine

Understanding the metabolic pathways of lysine enantiomers is crucial for drug development, as it informs potential toxicities and metabolic liabilities of lysine-containing therapeutics.

-

L-Lysine Catabolism: In mammals, L-lysine is primarily catabolized in the liver via the saccharopine pathway, which ultimately converts it into acetyl-CoA, allowing it to enter the citric acid cycle for energy production.[8]

-

D-Lysine Metabolism: D-lysine is not a substrate for the enzymes of the saccharopine pathway. Instead, it is metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[8][9] DAAO catalyzes the oxidative deamination of D-lysine to α-keto-ε-aminocaproate, which then cyclizes to Δ1-piperideine-2-carboxylate.[9] This pathway is generally less efficient than L-lysine catabolism.

Diagram: Overview of Lysine Catabolism

Caption: Divergent metabolic pathways of L- and D-lysine.

Conclusion and Future Outlook

DL-lysine, far from being a simple racemic mixture, represents a foundational platform for sophisticated biomolecule synthesis. The ability to efficiently resolve this racemate unlocks two distinct but equally valuable chiral precursors. L-lysine remains the workhorse for constructing peptides and proteins, with its side chain serving as a versatile handle for engineering enhanced therapeutic properties. D-lysine, in turn, provides a pathway to novel, degradation-resistant molecules and serves as a unique chiral building block. For the researcher and drug developer, a thorough understanding of the techniques for lysine resolution, the strategies for its incorporation into complex molecules, and its metabolic fate is indispensable. As the demand for more stable, targeted, and potent biologics and chiral small molecules grows, the strategic application of both L- and D-lysine will undoubtedly continue to expand, solidifying DL-lysine's role as a critical precursor at the heart of modern biomolecule synthesis.

References

- Chen, Y. H., et al. (2014). Facile synthesis of 5-hydroxy-l-lysine from d-galactose as a chiral-precursor. Organic & Biomolecular Chemistry, 12(37), 7310-7317.

- Hoffmann, M., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 50(3), 423-431.

- Request PDF. (2025, August 6). Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor.

- Synpeptide. (n.d.). Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives.

- Uzuki, T., Sato, N., & Akashi, T. (1970). U.S. Patent No. 3,527,776. Washington, DC: U.S.

- Chen, Y. H., et al. (2014). Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor. PubMed.

- Liu, W., et al. (2016). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System.

- Fossey-Jouenne, A., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), 56926.

- Al-Ghamdi, A. A., et al. (2019). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega, 4(7), 12345-12355.

- Monsan, P., & Durand, G. (1978). Production of L-lysine by immobilized trypsin. Study of DL-lysine methyl ester resolution. Biochimica et Biophysica Acta (BBA) - Enzymology, 523(2), 477-484.

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Google Patents. (n.d.). A method for preparing liraglutide via a solid phase peptide synthesis.

- Hsiao, H. Y., et al. (2004). D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation. Journal of Industrial Microbiology & Biotechnology, 31(5), 215-220.

- Wikipedia. (2024, January 5). Peptide therapeutics.

- Standley, S. M., et al. (2014). Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. Pharmaceutical Research, 31(10), 2838-2851.

- Galat, A. (1951). U.S. Patent No. 2,536,360. Washington, DC: U.S.

- Wikipedia. (2023, December 29). D-amino acid oxidase.

- Yagi, K., et al. (1969). Reaction of D-amino-acid oxidase with D-lysine. The Journal of Biochemistry, 66(5), 581-589.

- Request PDF. (n.d.). Advanced Delivery Systems Based on Lysine or Lysine Polymers.

- Pollegioni, L., & Molla, G. (2011). D-amino acid oxidase: Physiological role and applications. Applied Microbiology and Biotechnology, 92(4), 677-690.

- Al-Ghamdi, A. A., et al. (2019). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ResearchGate.

- Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.

- Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 102.

- R Discovery. (n.d.). Lysine-rich Peptide Research Articles - Page 1.

- Nagy, G., & Pálfi, V. (2018). A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation. Organic & Biomolecular Chemistry, 16(30), 5489-5499.

- Chan, K. H., et al. (2020). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 25(21), 5035.

- Buckley, W. T., & Marquardt, R. R. (1980). Preparation of L- and D-[1-14C]lysine by the resolution of DL-[1-14 C]lysine.

- Request PDF. (2025, August 10). Resolution of Enantiomers of DL-amino Acids on Silica Gel Plates Impregnated with Optically Pure (–)-Quinine.

- He, J., et al. (2025, August 24). Chiral potential sensing: interface-modulated discrimination of lysine enantiomers via tryptophan-Cu/RGO ligand-exchange platforms.

- Zhang, Y., et al. (2023). Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. Molecules, 28(5), 2110.

- The Behaviors of Acyl-DL-Lysine for Enzyme Action. (n.d.).

- Stacey, G. J., & Wilding, I. G. E. (1945). The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride. The Biochemical Journal, 39(4), 369-370.

- Kiso, K., et al. (2019). Comparative review of the recent enzymatic methods used for selective assay of l-lysine. Analytical Biochemistry, 584, 113386.

- Plhácková, K., et al. (1982). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. Folia Microbiologica, 27(6), 382-389.

- Star, A. D., & De-Souza, E. A. (2022). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. STAR Protocols, 3(2), 101298.

Sources

- 1. mdpi.com [mdpi.com]

- 2. D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3527776A - Optical resolution of dl-lysine - Google Patents [patents.google.com]

- 5. chempep.com [chempep.com]

- 7. Peptide therapeutics - Wikipedia [en.wikipedia.org]

- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

A Guide to the Solution Properties of Racemic DL-Lysine: From Fundamental Behavior to Chiral Resolution and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine, an essential α-amino acid, is a fundamental building block in protein biosynthesis and plays a critical role in numerous physiological processes, including collagen formation, calcium absorption, and immune function.[1][2] Its structure features a chiral center at the α-carbon, giving rise to two non-superimposable mirror images: L-lysine and D-lysine. While L-lysine is the proteinogenic and biologically predominant form, its enantiomer, D-lysine, exhibits distinct properties and applications, such as its use in reducing the nephrotoxicity of certain pharmaceuticals.[3]

Synthetic routes to lysine often produce a 1:1 racemic mixture of the two enantiomers, known as DL-lysine.[4] For professionals in pharmaceutical development, biotechnology, and nutritional science, a deep understanding of the behavior of this racemic mixture in solution is paramount. The ability to characterize, separate, and control the enantiomeric composition of lysine is critical for ensuring the efficacy, safety, and quality of final products.

This technical guide provides a comprehensive exploration of the core properties of racemic DL-lysine in solution. Moving beyond a simple recitation of facts, we will delve into the causality behind its physicochemical behavior, the principles governing its racemization and chiral resolution, and the analytical workflows required for its precise quantification. This document is structured to serve as a field-proven resource, grounding theoretical principles in practical, validated methodologies.

Part 1: Fundamental Physicochemical Properties of DL-Lysine in Solution

The behavior of DL-lysine in solution is dictated by its molecular structure, acid-base properties, and the interactions between its constituent enantiomers.

Molecular Structure and Acid-Base Equilibria

Lysine (C₆H₁₄N₂O₂) is a basic amino acid characterized by an α-amino group, a carboxylic acid group, and a side chain terminating in an ε-amino group.[5][6] In solution, these ionizable groups exist in a pH-dependent equilibrium, resulting in different net charges. The pKa values for these groups are critical for predicting its behavior in various formulations and biological systems.

The protonation state of lysine changes significantly with pH. Understanding this is crucial for crystallization, chromatography, and formulation development.

Caption: Acid-Base Equilibria of Lysine in Solution.

Solubility and Crystallization Behavior

The solubility and crystal packing of DL-lysine can differ significantly from its pure L- and D-enantiomers. Racemic mixtures can crystallize in one of three ways: as a racemic compound (a 1:1 ordered crystal of D- and L-enantiomers), a conglomerate (a mechanical mixture of separate D- and L-enantiomer crystals), or a pseudoracemate (a solid solution). The nature of the solid phase is critical, as only conglomerates can be separated by preferential crystallization.

Furthermore, lysine has a strong tendency to incorporate water, forming hydrate phases which can alter its solubility and stability.[7][8] For example, the crystal structure of pure L-lysine was only recently determined due to the difficulty in preparing the anhydrous form.[8] Studies on DL-lysine complexes with dicarboxylic acids show that the crystal packing and aggregation patterns are distinct from those of the pure enantiomer complexes, a fact that can be exploited in resolution.[9][10]

Table 1: Physicochemical Properties of Lysine

| Property | L-Lysine | DL-Lysine | Data Source(s) |

|---|---|---|---|

| Molecular Formula | C₆H₁₄N₂O₂ | C₆H₁₄N₂O₂ | [5][6] |

| Molecular Weight | 146.19 g/mol | 146.19 g/mol | [5][6] |

| Melting Point | 224 °C (dec.) | ~170 °C (dec.) | [5][11] |

| Solubility in Water | Soluble | Slightly Soluble | [5][11][12] |

| pKa₁ (α-carboxyl) | ~2.18 | ~2.18 | [13] |

| pKa₂ (α-amino) | ~8.95 | ~8.95 | [13] |

| pKa₃ (ε-amino) | ~10.53 | ~10.53 | [14] |

| Isoelectric Point (pI) | ~9.74 | ~9.74 | |

Part 2: Racemization of Lysine in Solution

Racemization is the process by which an enantiomerically pure or enriched solution converts into a racemic mixture. This process can be either a detrimental degradation pathway or a deliberate step in a manufacturing process. For example, after resolving DL-lysine and isolating the desired L-enantiomer, the remaining D-lysine can be racemized back to DL-lysine and recycled into the resolution process, thereby doubling the potential yield.[4]

Mechanisms and Controlling Factors

The primary mechanism for racemization involves the deprotonation of the α-carbon, forming a planar, achiral carbanion intermediate, which can then be reprotonated from either side with equal probability. This process is significantly influenced by:

-

pH: Both strong acid and strong base conditions can catalyze racemization, though the rates and side reactions may differ.[15]

-

Temperature: Higher temperatures significantly accelerate the rate of racemization.[16][17]

-

Catalysts: Aldehydes, in combination with acetic acid, have been shown to effectively catalyze racemization under milder conditions than strong acids or bases.[17]

Experimental Protocol: Catalytic Racemization of Lysine

This protocol describes a method for racemizing an optically active lysine solution using an aldehyde catalyst in acetic acid, a technique known to be effective under relatively mild conditions.[17]

Objective: To convert a solution of L-lysine (or D-lysine) into a DL-lysine racemic mixture.

Materials:

-

L-Lysine hydrochloride

-

Glacial acetic acid

-

Salicylaldehyde (or other suitable aldehyde)

-

Deionized water

-

Sodium hydroxide (for neutralization)

-

Polarimeter or Chiral HPLC system for analysis

Procedure:

-

Dissolution: Dissolve 1.0 g of L-lysine hydrochloride in 10 mL of glacial acetic acid in a sealed reaction vessel.

-

Catalyst Addition: Add 0.1 molar equivalents of salicylaldehyde to the solution.

-

Reaction: Heat the sealed vessel to 80-100 °C with stirring for 1-2 hours. The optimal time should be determined empirically by monitoring the reaction progress.

-

Monitoring: Periodically take aliquots from the reaction mixture. Neutralize the aliquot, dilute appropriately, and measure the optical rotation using a polarimeter. The reaction is complete when the optical rotation approaches zero. Alternatively, analyze the enantiomeric composition using a validated chiral HPLC method.

-

Work-up: Once racemization is complete, cool the mixture. The acetic acid can be removed under reduced pressure. The resulting DL-lysine can be purified by recrystallization.

Self-Validation: The success of the protocol is validated by the final optical rotation measurement, which should be statistically indistinguishable from zero, and by chiral HPLC analysis, which should show a 50:50 peak area ratio for the D- and L-enantiomers.

Part 3: Chiral Resolution of DL-Lysine

The separation of DL-lysine into its constituent enantiomers is a critical industrial process. Several strategies exist, each with distinct advantages based on scale, cost, and desired purity.

Caption: Overview of DL-Lysine Chiral Resolution Strategies.

Method 1: Preferential Crystallization

This elegant method is highly effective for industrial-scale separation but is only applicable to racemic mixtures that form conglomerates. The principle relies on seeding a supersaturated solution of the racemate with crystals of a single, pure enantiomer. This induces the crystallization of only that enantiomer, temporarily shifting the equilibrium in the solution.

Experimental Protocol: Resolution by Preferential Crystallization

Causality: This protocol often requires converting lysine to a salt (e.g., with p-aminobenzenesulfonic acid) that forms a conglomerate, as free DL-lysine may not.[18] The different crystal lattice energies of the racemate versus the pure enantiomer allow for selective crystallization.

Objective: To resolve DL-lysine by crystallizing one enantiomer from a supersaturated solution of its salt.

Materials:

-

DL-Lysine

-

Resolving agent (e.g., β-naphthalenesulfonic acid)[19]

-

Pure L-lysine β-naphthalenesulfonate seed crystals

-

Solvent (e.g., water, aqueous ethanol)

-

Filtration apparatus

Procedure:

-

Salt Formation: Prepare the racemic DL-lysine β-naphthalenesulfonate salt by reacting equimolar amounts of DL-lysine and β-naphthalenesulfonic acid in an aqueous solution. Isolate the salt by evaporation or cooling.

-

Supersaturation: Prepare a supersaturated solution of the racemic salt at a specific temperature. This is a critical step and requires precise control over concentration and temperature, often determined from solubility curve data.

-

Seeding: Introduce a small quantity (e.g., 1-2% w/w) of pure L-lysine β-naphthalenesulfonate seed crystals into the gently stirred, supersaturated solution.

-

Crystallization: Maintain the temperature and stirring for a set period (e.g., 30-90 minutes). Only the L-enantiomer salt should crystallize onto the seeds. Prolonged crystallization times risk spontaneous nucleation of the D-enantiomer.

-

Isolation: Rapidly filter the crystals, wash with a small amount of cold solvent, and dry.

-

Liberation: Decompose the isolated salt (e.g., using an ion-exchange resin or by pH adjustment and extraction) to recover the optically enriched L-lysine.

-

Process Repetition: The mother liquor is now enriched with the D-enantiomer. It can be racemized and recycled, or the D-enantiomer can be crystallized by seeding with D-form crystals.

Self-Validation: The optical purity of the crystallized product must be determined at each step using a polarimeter or chiral HPLC to ensure the process is yielding the desired enantiomeric excess.

Method 2: Diastereomeric Salt Formation

This classical chemical resolution method involves reacting the racemic mixture with an optically pure chiral resolving agent. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.

A well-documented example is the resolution of DL-lysine using L-glutamic acid as the resolving agent.[20] The L-lysine-L-glutamate salt has a different solubility from the D-lysine-L-glutamate salt, enabling their separation.

Method 3: Enzymatic and Microbial Resolution

Biocatalytic methods offer high selectivity under mild conditions. The principle involves using an enzyme or whole microorganism that acts stereospecifically on only one of the enantiomers. For example, the bacterium Comamonas testosteroni can be used to selectively degrade L-lysine from a racemic mixture, leaving behind highly pure D-lysine.[16] Similarly, L-lysine decarboxylase can be used to convert L-lysine to cadaverine, which can then be easily separated from the unreacted D-lysine.[21]

Part 4: Analytical Techniques for Enantiomeric Quantification

Accurate determination of the enantiomeric ratio (or enantiomeric excess, e.e.) is non-negotiable in drug development and quality control. While standard methods like ion-exchange chromatography can quantify total lysine, they cannot distinguish between enantiomers.[22] Chiral-specific methods are therefore essential.

Table 2: Comparison of Analytical Methods for Lysine Enantiomers

| Technique | Principle | Advantages | Key Considerations | Data Source(s) |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | High precision, robust, widely applicable | Requires specialized, often expensive, chiral columns | [23][24] |

| Chiral CE | Differential migration in an electric field with a chiral selector in the buffer | Low sample/solvent consumption, high efficiency | Can be less robust than HPLC; sensitivity can be lower | [25] |

| Fluorescence Spectroscopy | Enantioselective binding to a chiral fluorescent probe causes a signal change | High sensitivity, potential for high-throughput screening | Probe synthesis can be complex; matrix interference is possible | [26][27][28] |

| LC-MS/MS | Chromatographic separation followed by mass detection; can use deuterated hydrolysis to correct for artifacts | High sensitivity and selectivity; corrects for hydrolysis-induced racemization | Requires derivatization for chiral separation; complex instrumentation |[29] |

Workflow: Enantiomeric Purity Analysis by Chiral HPLC

This workflow outlines the essential steps for determining the enantiomeric excess of a lysine sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Sources

- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 2. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Lysine | Amino Acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. US2536360A - Racemization of lysine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Lysine, DL- | C6H14N2O2 | CID 866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. peptideweb.com [peptideweb.com]

- 14. Amino Acids [vanderbilt.edu]

- 15. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]

- 16. D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciencemadness.org [sciencemadness.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. US3527776A - Optical resolution of dl-lysine - Google Patents [patents.google.com]

- 20. Preparation of L- and D-[1-14C]lysine by the resolution of DL-[1-14 C]lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System [mdpi.com]

- 22. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 23. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 24. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Life's Essential Building Block: A Technical Guide to the Discovery and Elucidation of Lysine Biosynthetic Pathways

Foreword: The Indispensable Nature of Lysine

Lysine, an α-amino acid, is a fundamental component of life, serving as a crucial building block for protein synthesis.[1][2] Its unique chemical structure, featuring a positively charged ε-amino group on its side chain at physiological pH, underpins its critical roles in protein structure and function, including collagen crosslinking, calcium homeostasis, and fatty acid metabolism.[1][2][3] Furthermore, lysine residues are epicenters of post-translational modifications, such as methylation and acetylation, which are pivotal in epigenetic regulation.[3] While animals must acquire this essential amino acid through their diet, plants, bacteria, archaea, and fungi have evolved sophisticated biosynthetic machinery to produce it de novo.[1][2] The existence of distinct lysine biosynthetic pathways across different kingdoms of life not only highlights the evolutionary divergence of metabolic strategies but also presents unique opportunities for targeted therapeutic interventions.[4][5][6][7]

This technical guide provides an in-depth exploration of the two principal pathways for lysine biosynthesis: the Diaminopimelate (DAP) pathway and the α-Aminoadipate (AAA) pathway. We will delve into the discovery of these pathways, the intricate enzymatic steps involved, their regulation, and the experimental methodologies that have been instrumental in their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic network.

I. The Two Arms of Lysine Synthesis: A Comparative Overview

Living organisms have evolved two distinct and independent pathways for lysine biosynthesis, a testament to the indispensable nature of this amino acid. The Diaminopimelate (DAP) pathway is predominantly found in bacteria and plants, while the α-Aminoadipate (AAA) pathway is characteristic of fungi and a few archaea and bacteria.[7][8] The absence of these pathways in mammals makes them attractive targets for the development of novel antibiotics and herbicides.[4][6]

| Feature | Diaminopimelate (DAP) Pathway | α-Aminoadipate (AAA) Pathway |

| Starting Precursors | Aspartate and Pyruvate | α-Ketoglutarate and Acetyl-CoA |

| Key Intermediate | meso-Diaminopimelate (m-DAP) | α-Aminoadipate (AAA) |

| Primary Organisms | Bacteria, Plants, Algae | Fungi, some Archaea, some Bacteria (e.g., Thermus) |

| Cellular Location | Cytoplasm (Bacteria), Chloroplasts/Plastids (Plants) | Mitochondria and Cytoplasm (Fungi) |

| Significance | Produces lysine for protein synthesis and m-DAP/lysine for peptidoglycan cell wall construction in bacteria. | Produces lysine for protein synthesis and is a precursor for β-lactam antibiotics in some fungi.[9] |

II. The Diaminopimelate (DAP) Pathway: A Bacterial Achilles' Heel

The DAP pathway is a critical metabolic route in most bacteria, not only for synthesizing lysine but also for producing meso-diaminopimelate (m-DAP), an essential component of the peptidoglycan cell wall in many Gram-negative bacteria.[4][7][10] This dual role makes the DAP pathway an exceptionally attractive target for antimicrobial drug development.[5][6][10]

A. The Core Enzymatic Cascade

The DAP pathway begins with the conversion of aspartate to L-tetrahydrodipicolinate, a series of steps common to all variations of this pathway.[11][12] From there, the pathway diverges into several variants to produce meso-diaminopimelate, which is then decarboxylated to yield L-lysine.[2][8]

The Main Variants of the DAP Pathway:

-

The Succinylase and Acetylase Pathways: These are the most common variants and involve the acylation of tetrahydrodipicolinate, followed by a series of reactions to produce meso-diaminopimelate.[13][14]

-

The Dehydrogenase Pathway: This is a more direct route where tetrahydrodipicolinate is converted to meso-diaminopimelate in a single step by the enzyme meso-diaminopimelate dehydrogenase.[4][11]

-

The Aminotransferase Pathway: A recently discovered variant that utilizes an aminotransferase to convert tetrahydrodipicolinate to LL-diaminopimelate.[11][15]

Caption: The Diaminopimelate (DAP) pathway for lysine biosynthesis.

B. Regulation of the DAP Pathway

The biosynthesis of lysine via the DAP pathway is tightly regulated to prevent the wasteful expenditure of cellular resources. The primary regulatory mechanisms include:

-

Feedback Inhibition: The final product, L-lysine, often acts as an allosteric inhibitor of the initial enzymes in the pathway, particularly Aspartate Kinase (AK) and Dihydrodipicolinate Synthase (DHDPS).[3] In many bacteria, there are multiple isoforms of AK, each regulated by different end products of the aspartate metabolic family (lysine, threonine, and methionine).

-

Transcriptional Regulation: The expression of the genes encoding the DAP pathway enzymes is often controlled by the intracellular concentration of lysine. In some bacteria, this is mediated by a riboswitch, a structured non-coding RNA element in the 5' untranslated region of the messenger RNA that can directly bind to lysine and modulate gene expression.[16][17] In E. coli, the lysA gene is positively regulated by the transcriptional activator LysR.[16]

III. The α-Aminoadipate (AAA) Pathway: A Fungal Signature

The α-aminoadipate (AAA) pathway is the primary route for lysine biosynthesis in most fungi and euglenids.[18][19][20] Its discovery and characterization have been pivotal in understanding fungal metabolism and have opened avenues for the development of novel antifungal agents.[18][21] This pathway is also of significant industrial interest as the intermediate α-aminoadipate is a precursor for the biosynthesis of β-lactam antibiotics like penicillin and cephalosporin in certain filamentous fungi.[9]

A. The Core Enzymatic Cascade

The AAA pathway commences with the condensation of α-ketoglutarate and acetyl-CoA and proceeds through a series of eight enzymatic steps to produce L-lysine.[20][21] The initial steps of the pathway occur in the mitochondria, while the later steps take place in the cytoplasm.[20][21][22]

Caption: The α-Aminoadipate (AAA) pathway for lysine biosynthesis.

B. Regulation of the AAA Pathway

Similar to the DAP pathway, the AAA pathway is subject to stringent regulation to maintain lysine homeostasis. The key regulatory points are:

-

Feedback Inhibition: The first and rate-limiting step, catalyzed by Homocitrate Synthase (HCS), is subject to feedback inhibition by L-lysine.[22]

-

Gene Expression Regulation: The expression of genes encoding the AAA pathway enzymes is regulated in response to the availability of amino acids, a phenomenon known as general amino acid control.[20]

IV. Experimental Methodologies for Pathway Elucidation

The discovery and detailed characterization of the lysine biosynthetic pathways have been made possible through a combination of classical and modern experimental approaches.

A. Classical Approaches: Paving the Way

-

Nutritional Auxotroph Screening: The initial identification of genes involved in a biosynthetic pathway often relies on the isolation of auxotrophic mutants, which are organisms that can only grow when the end product of the pathway (in this case, lysine) is supplied in the growth medium.

-

Metabolite Accumulation Analysis: The use of specific enzyme inhibitors or the analysis of auxotrophic mutants blocked at different steps of the pathway can lead to the accumulation of specific intermediates.[23][24] The identification of these accumulated metabolites provides crucial clues about the sequence of reactions in the pathway.

-

Isotope Tracing Experiments: The use of isotopically labeled precursors (e.g., with ¹⁴C, ¹³C, or ¹⁵N) allows researchers to trace the flow of atoms through the metabolic pathway, confirming the precursor-product relationships and the sequence of intermediates.[25][26]

B. Modern Biochemical and Genetic Techniques

-

Enzyme Purification and Characterization: Once a gene is implicated in the pathway, the corresponding enzyme can be overexpressed, purified, and its kinetic properties, substrate specificity, and mechanism of action can be studied in vitro.

-

Gene Knockout and Complementation: The targeted deletion of a gene suspected to be involved in the pathway should result in lysine auxotrophy. This phenotype can then be rescued by reintroducing a functional copy of the gene, thus confirming its role in the pathway.

-

Heterologous Expression: Expressing a gene from one organism in another (e.g., a plant gene in E. coli) can be used to confirm its function, especially if the host organism lacks that particular enzymatic activity.

C. The Rise of "Omics" and Computational Approaches

-

Genomics and Bioinformatics: The sequencing of entire genomes has revolutionized the discovery of metabolic pathways. By searching for genes with sequence homology to known biosynthetic enzymes from other organisms, researchers can propose putative pathway components.[27][28] Tools like BLAST and pathway databases such as KEGG and BioCyc are indispensable in this process.[29][30][31]

-

Transcriptomics and Proteomics: Analyzing the changes in gene expression (transcriptomics) and protein abundance (proteomics) under conditions of lysine limitation can help identify the genes and proteins that are upregulated and are therefore likely involved in its biosynthesis.

-

Metabolomics: Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allow for the comprehensive analysis of the metabolome of an organism. Comparing the metabolite profiles of wild-type and mutant strains can provide a global view of the metabolic consequences of a genetic perturbation and help identify novel intermediates.

Caption: A generalized experimental workflow for elucidating a biosynthetic pathway.

V. Therapeutic Implications: Targeting Lysine Biosynthesis

The absence of lysine biosynthetic pathways in humans makes the enzymes of the DAP and AAA pathways prime targets for the development of novel antimicrobial and antifungal drugs with potentially low toxicity to the host.[4][5][6][7]

-

Antibacterial Targets: Several enzymes in the DAP pathway have been validated as essential for bacterial survival, including DHDPS, DHDPR, and DapE.[4][10] The development of inhibitors against these enzymes is an active area of research in the fight against antibiotic-resistant bacteria.[5][6][10]

-

Antifungal Targets: The AAA pathway, being unique to fungi, offers a promising avenue for the development of new antifungal agents.[18][21] Targeting enzymes like homocitrate synthase or α-aminoadipate reductase could provide novel therapeutic strategies against pathogenic fungi.[18][21]

VI. Conclusion and Future Perspectives

The discovery and elucidation of the lysine biosynthetic pathways represent a triumph of classical and modern biochemistry, genetics, and molecular biology. Our understanding of these intricate metabolic networks continues to evolve, driven by advances in genomics, metabolomics, and structural biology. Future research will likely focus on:

-

Unraveling Novel Regulatory Mechanisms: Further investigation into the complex regulatory networks that govern lysine biosynthesis, including the role of small RNAs and post-translational modifications.

-

Discovering Pathway Variations: Exploring the diversity of lysine biosynthesis in a wider range of organisms, which may lead to the discovery of novel enzymes and pathway variations.

-

Structure-Based Drug Design: Utilizing the three-dimensional structures of the pathway enzymes to design potent and specific inhibitors for therapeutic applications.

-

Metabolic Engineering: Applying our knowledge of these pathways to engineer microorganisms for the industrial production of lysine and other valuable chemicals.[32][33][34]

The study of lysine biosynthesis is a vibrant and impactful field of research. A continued deep dive into the intricacies of these pathways will not only enhance our fundamental understanding of metabolism but also pave the way for innovative solutions in medicine and biotechnology.

References

- Lysine Biosynthesis In Bacteria – An Unchartered Pathway For Novel Antibiotic Design. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]

- Lysine Metabolism: Pathways, Regulation, and Biological Significance. MDPI. [Link]

- Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. Extremophiles. [Link]

- The alpha-aminoadipate pathway for lysine biosynthesis in fungi. PubMed. [Link]

- Inhibition of lysine biosynthesis: an evolving antibiotic str

- α-Aminoadipate p

- What are the experimental approaches for studying a metabolic p

- alpha-Aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes. PubMed. [Link]

- Inhibition of lysine biosynthesis: an evolving antibiotic str

- What experiments can be used to elucidate metabolic p

- Biosynthetic pathway leading to lysine and β-lactam antibiotics in fungi.

- Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. [Link]

- Lysine: Biosynthesis, c